

A Comparative Meta-Analysis of Adverse Events Associated with Methimazole and Propylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of the adverse event profiles of two common antithyroid drugs, Methimazole (MMI) and Propylthiouracil (PTU), based on available meta-analytic data. It is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of the safety profiles of these medications.

Data on Adverse Events: A Tabular Summary

The following table summarizes the quantitative data from meta-analyses comparing the incidence of key adverse events between Methimazole and Propylthiouracil. The data is presented as Odds Ratios (OR) or Risk Ratios (RR) with 95% confidence intervals (CI), providing a statistical measure of the association between each drug and a specific adverse event.



Adverse Event	Comparison	Odds Ratio (OR) / Risk Ratio (RR) (95% CI)	Key Findings
Hepatotoxicity	PTU vs. MMI	OR: 2.40 (1.16 to 4.96)[1][2]	PTU is associated with a significantly higher risk of liver injury compared to MMI.[1][2]
PTU vs. MMI (Elevated Transaminases)	OR: 3.96 (2.49 to 6.28)[1][2]	The risk of elevated transaminases is notably higher with PTU.[1][2]	
PTU vs. MMI (Pregnancy)	OR: 1.54 (0.77 to 3.09)[3][4][5]	No statistically significant difference in hepatotoxicity was observed between the two drugs during pregnancy.[3][4][5]	
Agranulocytosis	MMI vs. PTU	OR: 0.87 (0.40 to 1.88)[6]	No significant difference in the overall risk of agranulocytosis was found between MMI and PTU in a meta- analysis.[6]
MMI Dose (<30mg/day vs. ≥30mg/day)	OR: 0.34 (0.22 to 0.54)[6]	Higher doses of MMI (≥30 mg/day) are associated with an increased risk of agranulocytosis.[6]	
Congenital Malformations	MMI vs. PTU (First Trimester)	OR: 1.29 (1.09 to 1.53)[1][2]	MMI exposure in the first trimester of pregnancy is associated with a



higher risk of birth defects compared to PTU.[1][2]

			PTU.[1][2]
MMI vs. PTU (Pregnancy)	RR: 1.20 (1.01 to 1.43)[7]	MMI shows an increased risk of congenital anomalies relative to PTU.[7]	
MMI vs. Healthy Controls	RR: 1.28 (1.06 to 1.54)[7]	MMI is associated with an increased risk of congenital anomalies compared to non-diseased controls.[7]	
PTU vs. Healthy Controls	RR: 1.16 (1.08 to 1.25)[7]	PTU is also associated with a slightly increased risk of congenital anomalies compared to non-diseased controls.[7]	
Switching ATDs vs. PTU alone	OR: 1.18 (1.00 to 1.40)[3][4][5]	Switching between MMI and PTU during pregnancy does not appear to reduce the risk of birth defects compared to PTU alone.[3][4][5]	
Rash and Urticaria	MMI vs. PTU	No significant difference[1][2]	The incidence of rash and urticaria is comparable between the two drugs.[1][2]
Miscarriage	PTU vs. MMI (Pregnancy)	OR: 0.89 (0.72 to 1.11)[3][4][5]	No significant difference in the risk of miscarriage was



found between PTU and MMI exposure during pregnancy.[3] [4][5]

Experimental Protocols

The data presented in this guide are derived from meta-analyses of observational studies, including cohort and case-control studies, as well as randomized controlled trials. The general methodology employed in these meta-analyses is as follows:

- 1. Literature Search: A systematic and comprehensive search of multiple electronic databases (e.g., PubMed, Embase, Cochrane Library) is conducted to identify all relevant studies comparing the adverse events of Methimazole and Propylthiouracil. Search terms typically include "methimazole," "propylthiouracil," "adverse events," "agranulocytosis," "hepatotoxicity," "congenital malformations," and "meta-analysis."
- 2. Study Selection: Studies are included based on predefined inclusion and exclusion criteria. Inclusion criteria often specify the study design (e.g., randomized controlled trial, cohort study), patient population (e.g., patients with hyperthyroidism), interventions (i.e., treatment with MMI or PTU), and outcomes (i.e., specific adverse events).
- 3. Data Extraction: Two independent reviewers typically extract relevant data from the included studies. This data includes study characteristics (e.g., author, year of publication, study design), patient demographics, sample size, and the frequency of adverse events in each treatment group.
- 4. Quality Assessment: The methodological quality of the included studies is assessed using standardized tools, such as the Cochrane Risk of Bias tool for randomized controlled trials or the Newcastle-Ottawa Scale for observational studies.
- 5. Statistical Analysis: The extracted data is pooled using statistical software. For dichotomous outcomes (presence or absence of an adverse event), the Odds Ratio (OR) or Risk Ratio (RR) and its 95% Confidence Interval (CI) are calculated. Heterogeneity between studies is assessed using statistical tests like the I² statistic. A random-effects model is often used to account for anticipated heterogeneity.

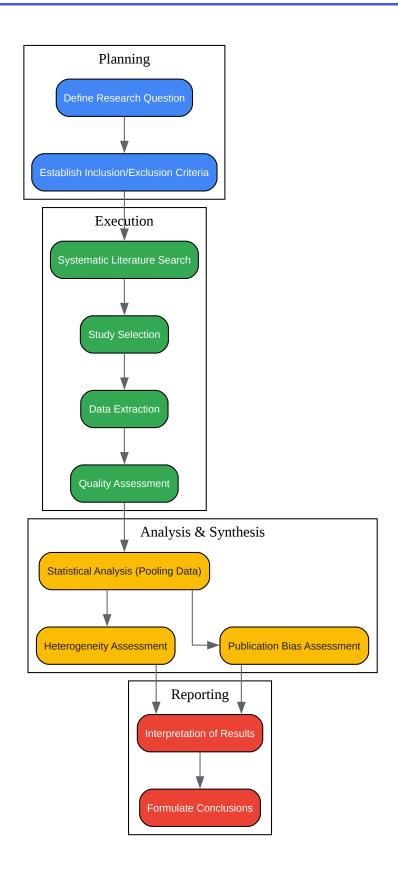




Visualizing the Processes

To better understand the methodologies and mechanisms discussed, the following diagrams are provided.

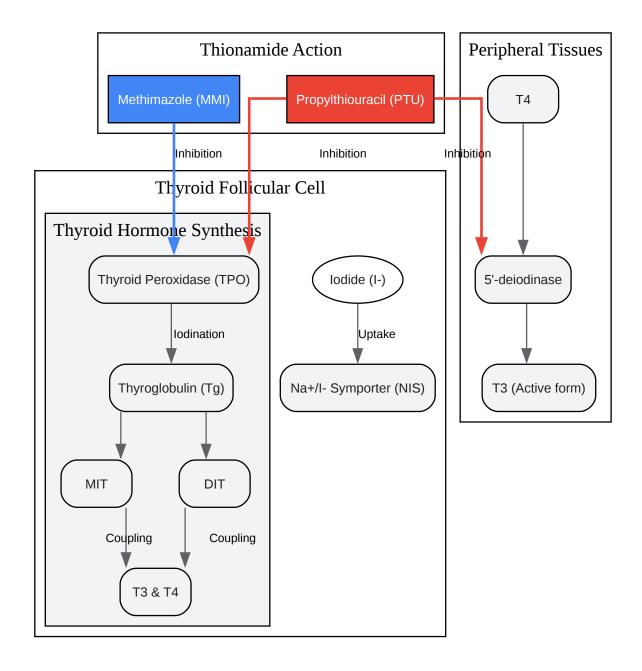




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Caption: A typical workflow for a meta-analysis of adverse drug events.





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Caption: Mechanism of action of Methimazole and Propylthiouracil.

Both Methimazole (MMI) and Propylthiouracil (PTU) are thionamides that inhibit the synthesis of thyroid hormones.[3][4][7] Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a process known as organification.[3][7] This blockage of



TPO prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to triiodothyronine (T3) and thyroxine (T4).[3]

In addition to inhibiting thyroid hormone synthesis, PTU has a secondary mechanism of action that distinguishes it from MMI. PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 by blocking the enzyme 5'-deiodinase.[7] This dual action can be particularly beneficial in severe hyperthyroidism or thyroid storm. MMI, on the other hand, does not have a significant effect on the peripheral conversion of T4 to T3.

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- To cite this document: BenchChem. [A Comparative Meta-Analysis of Adverse Events
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 Available at: [https://www.benchchem.com/product/b000073#a-meta-analysis-of-adverse-events-associated-with-methimazole-and-ptu]

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